molecular formula C6H9N3O B13488349 (R)-2-Amino-2-(pyrazin-2-yl)ethanol

(R)-2-Amino-2-(pyrazin-2-yl)ethanol

Cat. No.: B13488349
M. Wt: 139.16 g/mol
InChI Key: GPPSMTQRFHCIEZ-YFKPBYRVSA-N
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Description

®-2-Amino-2-(pyrazin-2-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with amino alcohols. One common method is the reductive amination of pyrazine-2-carbaldehyde with ®-2-aminoethanol under hydrogenation conditions using a catalyst such as palladium on carbon . Another approach involves the nucleophilic substitution of pyrazine-2-chloride with ®-2-aminoethanol in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(pyrazin-2-yl)ethanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(pyrazin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Raney nickel, palladium on carbon

    Substitution: Acyl chlorides, anhydrides, bases like potassium carbonate

Major Products

    Oxidation: Pyrazin-2-ylacetaldehyde

    Reduction: ®-2-Amino-2-(piperazin-2-yl)ethanol

    Substitution: Amides, esters, and other derivatives

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(pyrazin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(pyrazin-2-yl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which enable diverse chemical reactivity and biological interactions. Its pyrazine ring also imparts specific electronic properties that differentiate it from similar compounds .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2R)-2-amino-2-pyrazin-2-ylethanol

InChI

InChI=1S/C6H9N3O/c7-5(4-10)6-3-8-1-2-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1

InChI Key

GPPSMTQRFHCIEZ-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=C(C=N1)[C@H](CO)N

Canonical SMILES

C1=CN=C(C=N1)C(CO)N

Origin of Product

United States

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